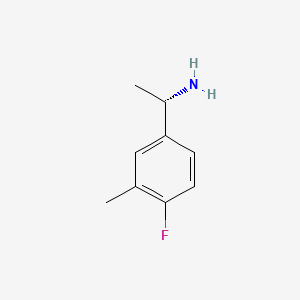

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine

Overview

Description

“(S)-1-(4-Fluoro-3-methylphenyl)ethanamine” is a chemical compound with the molecular formula C9H12FN . It has a molecular weight of 153.2 g/mol . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “(S)-1-(4-Fluoro-3-methylphenyl)ethanamine” is1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 . The compound has one chiral center, which gives it its “(S)” configuration . Physical And Chemical Properties Analysis

“(S)-1-(4-Fluoro-3-methylphenyl)ethanamine” is a liquid at room temperature . It has a boiling point of 206.6±25.0°C at 760 mmHg . The compound has a flash point of 88°C .Scientific Research Applications

Synthesis of NK(1) Receptor Antagonist Aprepitant

The efficient stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, involved a novel crystallization-induced asymmetric transformation. The process yielded a high stereoselective alpha-(fluorophenyl)morpholine derivative, highlighting the compound's significance in drug synthesis processes (Brands et al., 2003).

Analytical Characterizations and Syntheses of Research Chemicals

Research chemicals, including fluorolintane and its isomers, based on the 1,2-diarylethylamine template, have been explored for their potential clinical applications. The synthesis and comprehensive analytical characterizations, including mass spectrometry and chromatography, demonstrate the diverse applications of such fluorinated compounds in research and potential therapeutic uses (Dybek et al., 2019).

Antimicrobial and Antifungal Activities

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides synthesized from (S)-1-(4-Fluoro-3-methylphenyl)ethanamine showed promising antibacterial and antifungal activities. These activities were comparable or slightly better than those of standard medicines, indicating potential applications in antimicrobial and antifungal therapies (Pejchal et al., 2015).

Mercury Sensor Development

A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, was developed for the selective optical detection of Hg2+. This sensor exhibited significant fluorescence quenching and chromogenic change upon Hg2+ binding, demonstrating the potential of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine derivatives in environmental monitoring and safety (Wanichacheva et al., 2009).

Photophysical Properties Exploration

The study of simple molecules with "isolated" phenyl rings, including derivatives of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine, revealed unexpected visible light emission due to intramolecular through-space conjugation. These findings open up new avenues for the development of highly efficient fluorophores for various applications in materials science (Zhang et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

(1S)-1-(4-fluoro-3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEYNOQDGHMKQW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662533 | |

| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine | |

CAS RN |

1213299-63-8 | |

| Record name | (αS)-4-Fluoro-α,3-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1213299-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-[(5-piperidinothien-2-yl)methyl]amine](/img/structure/B1499988.png)

![1,3,4,5-Tetrahydropyrano[4,3-b]indole](/img/structure/B1499990.png)